Rimonabant undergoes bioactivation in the liver, primarily mediated by cytochrome P450 3A4. [, ] This metabolic process leads to the formation of reactive metabolites, including an iminium ion species, which have been shown to covalently bind to cellular proteins. [, ] This covalent binding is thought to be a contributing factor to the observed toxicity of Rimonabant in liver cells. [, ]
Rimonabant exerts its effects by selectively binding to and antagonizing the CB1 receptor. [, , , , , ] This receptor is part of the endocannabinoid system, which plays a role in regulating appetite, metabolism, and energy expenditure. [, ] By blocking CB1 receptors, Rimonabant disrupts the normal signaling pathways, leading to decreased food intake, increased energy expenditure, and potential improvements in glucose and lipid metabolism. [, , , , , , ] Studies suggest that Rimonabant may also have direct effects on peripheral tissues, such as adipose tissue and the liver, contributing to its metabolic actions. [, , , ]
CAS No.: 4299-57-4
CAS No.: 3506-17-0
CAS No.:
CAS No.:
CAS No.: 343603-96-3
CAS No.: